![molecular formula C15H13Cl2NO4S B3142175 Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate CAS No. 499979-78-1](/img/structure/B3142175.png)
Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate
Overview
Description
Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate, also known as MDG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDG belongs to the class of glycine derivatives and has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development.
Scientific Research Applications
Environmental Persistence and Behavior
Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate and related compounds have been studied for their behavior and persistence in environmental settings, notably in municipal sewage treatment plants. Krause and Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a sewage treatment plant, noting its transformation into N-(phenylsulfonyl)-sarcosine (PSS) through microbial methylation, suggesting a potential for environmental persistence and transformation of related phenylsulfonyl compounds (Krause & Schöler, 2000).
Synthetic Applications
The compound and its derivatives have significant applications in organic synthesis. For example, Kommidi et al. (2010) developed new synthetic equivalents based on N-methoxy-N-methyl-N'-phenylsulfonyl glycinamide for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating its utility in the synthesis of complex organic molecules (Kommidi, Balasubramaniam, & Aidhen, 2010).
Biological Activities
Wang et al. (2015) explored the synthesis and biological activities of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, including derivatives related to Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate. Some of these compounds exhibited favorable herbicidal and insecticidal activities, suggesting potential applications in agriculture and pest control (Wang et al., 2015).
Pharmaceutical Research
While specific studies directly involving Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate in pharmaceutical research were not highlighted, related phenylsulfonyl compounds have been explored for their therapeutic potentials. For example, Cho et al. (2020) investigated the osteoclast inhibitory activity of N-phenyl-methylsulfonylamido compounds, demonstrating their potential as therapeutic agents for conditions such as postmenopausal osteoporosis (Cho et al., 2020).
properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(14-8-7-11(16)9-13(14)17)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLDLPLQANRJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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